3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
The compound 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a complex organic molecule featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of 1,3-Benzoxazole: The synthesis begins with the preparation of 1,3-benzoxazole through the cyclization of 2-aminophenol with formic acid.
Thioether Formation: The benzoxazole is then reacted with a suitable thiol to form the thioether linkage.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the thioether with an appropriate nitrile oxide.
Amide Bond Formation: Finally, the oxadiazole derivative is coupled with 5-methyl-1,2-oxazole-3-amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions or cellular pathways. Its heterocyclic rings are often found in bioactive molecules.
Medicine
Medically, the compound could be investigated for its potential as a drug candidate. The presence of multiple heterocycles suggests it might interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial therapies.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The heterocyclic rings might facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- Methyl 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoate
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole
Uniqueness
The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide lies in its combination of three different heterocyclic rings within a single molecule
Properties
Molecular Formula |
C17H15N5O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C17H15N5O4S/c1-10-8-13(21-25-10)19-15(23)6-7-16-20-14(22-26-16)9-27-17-18-11-4-2-3-5-12(11)24-17/h2-5,8H,6-7,9H2,1H3,(H,19,21,23) |
InChI Key |
PYSZFGZHCDOWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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